(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C20H23N3O7S2 and its molecular weight is 481.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease (AD). AChE is involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in memory and cognition. MAO-B is involved in the degradation of dopamine, a neurotransmitter that regulates mood and cognition .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity. It has been shown to display significant inhibitory activity against both AChE and MAO-B enzymes . The inhibition of these enzymes leads to an increase in the levels of acetylcholine and dopamine in the brain, thereby improving cognitive function and mood .
Biochemical Pathways
The inhibition of AChE and MAO-B affects several biochemical pathways. Increased acetylcholine levels enhance cholinergic signaling, which is known to improve cognitive performance. Increased dopamine levels can lead to improved mood and motivation. Additionally, this compound has been shown to prevent the formation of beta-amyloid plaques, which are a hallmark of AD .
Result of Action
The molecular and cellular effects of the compound’s action include increased levels of acetylcholine and dopamine in the brain, improved cognitive function, and mood, and reduced formation of beta-amyloid plaques . These effects could potentially slow the progression of AD and alleviate some of its symptoms.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O7S2/c1-27-8-7-23-14-6-5-13(32(21,25)26)11-17(14)31-20(23)22-19(24)12-9-15(28-2)18(30-4)16(10-12)29-3/h5-6,9-11H,7-8H2,1-4H3,(H2,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKNWRMUMRTEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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